1-Isopropyl-3-(methoxymethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-4-9(6-10)7-11-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BXBZZRYBDLKNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)COC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isopropyl 3 Methoxymethyl Pyrrolidine and Analogs
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-isopropyl-3-(methoxymethyl)pyrrolidine reveals several potential disconnection points for strategic synthesis planning. The most logical disconnections involve breaking the carbon-nitrogen bonds of the heterocyclic ring, which points back to an acyclic precursor.
A primary disconnection across the N1-C2 and N1-C5 bonds suggests an acyclic 1,4-difunctionalized alkane as a key intermediate. This could be achieved through a double alkylation of isopropylamine (B41738) or, more commonly, through the cyclization of a precursor containing an amine and a suitable leaving group at the termini of a four-carbon chain. Another viable disconnection is at the N1-C2 bond, which points towards an intramolecular reductive amination of a γ-amino aldehyde or ketone. The bond between the isopropyl group and the nitrogen atom is also a key disconnection, suggesting a late-stage N-alkylation of a 3-(methoxymethyl)pyrrolidine (B1322829) precursor.

Based on the retrosynthetic analysis, several classes of starting materials can be considered. The formation of the pyrrolidine (B122466) ring from acyclic precursors is a common strategy. mdpi.com For instance, a synthesis could commence from a derivative of malonic or succinic acid, which can be elaborated to introduce the required carbon skeleton and functional groups.
A plausible acyclic precursor is a 4-amino-2-(methoxymethyl)butanal derivative. This intermediate contains the necessary carbon framework and functional handles for the key cyclization step. The methoxymethyl side chain can be introduced early in the synthesis, for example, by starting from a suitably protected 2-(hydroxymethyl)succinate derivative.
Alternatively, chiral pool starting materials provide an efficient route to enantiomerically pure pyrrolidines. mdpi.com Amino acids such as L-glutamic acid or L-proline are ideal precursors. L-glutamic acid, for instance, can be converted into a protected 4-amino-5-hydroxy-2-(methoxymethyl)pentanoic acid derivative, which can then be cyclized to form the pyrrolidine ring with inherent stereocontrol at the C-2 position, which can later be removed or modified.
Controlling the stereochemistry at the C-3 position is a critical aspect of the synthesis. The non-planar, puckered conformation of the pyrrolidine ring means that substituents can adopt distinct spatial orientations, which can significantly influence biological activity. nih.gov
Stereochemical control can be achieved through several methods:
Substrate Control: When using a chiral starting material like L-glutamic acid, the inherent stereochemistry of the precursor directs the formation of new stereocenters.
Auxiliary Control: A chiral auxiliary can be attached to the acyclic precursor to direct a diastereoselective cyclization, after which the auxiliary is cleaved.
Catalyst Control: The use of chiral catalysts in key bond-forming reactions, such as asymmetric hydrogenation or cyclization, can induce high levels of enantioselectivity. rsc.org For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, mediated by chiral metal complexes, are powerful methods for constructing stereodefined pyrrolidine rings. nih.gov
The conformation of the five-membered pyrrolidine ring is often described as an "envelope" or "twist" form, and the substituents' preference for pseudo-axial or pseudo-equatorial positions can be influenced by stereoelectronic effects. nih.govbeilstein-journals.org
Classical Synthetic Routes for Substituted Pyrrolidines
Classical approaches to substituted pyrrolidines often involve multi-step sequences starting from readily available acyclic or cyclic precursors. mdpi.com These methods prioritize robust and scalable reactions to construct the heterocyclic core.
A representative classical synthesis could begin with diethyl 2-(methoxymethyl)succinate. The synthetic sequence might proceed as follows:
Reduction: Selective reduction of one ester group to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) in the presence of a directing group, or after protecting the other ester.
Functional Group Interconversion: The resulting alcohol is converted to a better leaving group, such as a tosylate or a halide (e.g., using PBr₃).
Nitrogen Introduction: The remaining ester is converted to an amide and then reduced to an amine, or an azide (B81097) is introduced via Sₙ2 reaction with sodium azide, followed by reduction (e.g., using H₂, Pd/C or LiAlH₄).
Cyclization: The resulting γ-amino halide or tosylate undergoes intramolecular Sₙ2 cyclization to form the N-protected pyrrolidine ring.
N-Alkylation: The secondary amine of the pyrrolidine ring is then alkylated with an isopropyl group via reductive amination with acetone (B3395972) and a reducing agent like sodium triacetoxyborohydride (B8407120) or via direct alkylation with 2-iodopropane.
Another classical approach involves the cyclization of amino alcohols, which can be prepared from amino acids. organic-chemistry.org For example, a protected glutamic acid derivative can be reduced to the corresponding amino diol, followed by selective protection and functional group manipulation to install the methoxymethyl group and a leaving group to facilitate cyclization.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters include the choice of solvent, temperature, catalyst, and reagents. nih.gov For the intramolecular cyclization step, the choice of base and solvent can significantly impact the rate and efficiency of ring closure while minimizing side reactions like elimination.
In catalytic reactions, such as the Michael addition of aldehydes to nitroolefins which can be a route to functionalized pyrrolidines, extensive screening of catalysts, solvents, and temperature is often necessary to achieve high diastereoselectivity and enantioselectivity. nih.gov
| Entry | Solvent | Temperature (°C) | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Toluene | 80 | K₂CO₃ | 65 | 70:30 |
| 2 | THF | 65 | NaH | 82 | 75:25 |
| 3 | DMF | 25 | NaH | 91 | 80:20 |
| 4 | CH₃CN | 80 | Cs₂CO₃ | 88 | 78:22 |
| 5 | DMF | 0 | NaH | 95 | 85:15 |
Table 1: Hypothetical Optimization Data for an Intramolecular Cyclization Step to Form a Substituted Pyrrolidine.
Asymmetric Synthesis Strategies
Achieving high enantiopurity is often a primary goal in the synthesis of bioactive molecules. Several powerful asymmetric strategies have been developed for the synthesis of chiral substituted pyrrolidines. mdpi.com
1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is one of the most versatile methods for constructing enantiomerically enriched pyrrolidines. rsc.org Chiral metal catalysts, often based on copper, silver, or gold, coordinate to the dipole or dipolarophile, creating a chiral environment that directs the cycloaddition to favor one enantiomer. This method allows for the simultaneous formation of multiple stereocenters with high levels of control.
Chiral Pool Synthesis: This strategy leverages the stereochemistry of readily available natural products. L-proline and 4-hydroxy-L-proline are particularly common starting points, as they already contain the pyrrolidine core. mdpi.com The synthesis of this compound could start from 4-hydroxy-L-proline, where the hydroxyl group serves as a handle for introducing the methoxymethyl side chain through appropriate functional group manipulations.
Organocatalysis: Chiral secondary amines, particularly those derived from proline, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. mdpi.com For example, a diarylprolinol silyl (B83357) ether catalyst can promote the enantioselective Michael addition of an aldehyde to a nitroalkene. The resulting adduct can then be further manipulated and cyclized to form a highly functionalized, enantiomerically enriched pyrrolidine. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity in asymmetric synthesis. Transaminases, for instance, can catalyze the asymmetric amination of prochiral ketones to produce chiral amines with excellent enantiomeric excess. acs.org A suitable ω-chloro ketone could be converted into a chiral ω-chloro amine using a transaminase, which would then spontaneously cyclize to form the desired chiral substituted pyrrolidine. This approach avoids the need for chiral auxiliaries or expensive metal catalysts. acs.org
| Strategy | Chiral Source | Typical ee (%) | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Chiral Metal Catalyst | >90 | High stereocontrol, convergent | Requires synthesis of precursors, metal catalyst cost/toxicity |
| Chiral Pool Synthesis | L-Proline, L-Glutamic Acid | >99 | Readily available starting materials, predictable stereochemistry | Limited to the inherent stereochemistry of the starting material |
| Organocatalysis | Proline Derivatives | 80-99 | Metal-free, environmentally benign | Catalyst loading can be high, may require long reaction times |
| Biocatalysis | Enzymes (e.g., Transaminases) | >99 | Extremely high selectivity, mild conditions | Substrate scope can be limited, requires specific enzyme |
Table 2: Comparison of Asymmetric Synthesis Strategies for Substituted Pyrrolidines.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have long been a reliable method for inducing stereoselectivity in the synthesis of pyrrolidine rings. These approaches involve the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a key bond-forming reaction.
One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions. acs.org Subsequent cyclization and removal of the auxiliary yield enantioenriched pyrrolidines. Another effective chiral auxiliary is the N-tert-butanesulfinyl group, which can be attached to an imine to direct the addition of nucleophiles, leading to the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The sulfinyl group can be readily cleaved after the desired transformation.
Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis
| Chiral Auxiliary | Key Intermediate | Typical Reaction | Stereochemical Control |
| (R)-Phenylglycinol | Chiral Imines/Oxazolidines | Diastereoselective Grignard addition | High diastereoselectivity |
| N-tert-Butanesulfinyl amine | Chiral N-sulfinylimines | 1,3-dipolar cycloadditions | Excellent diastereoselectivity |
Organocatalytic and Transition Metal-Catalyzed Asymmetric Cyclizations
In recent decades, organocatalysis and transition metal catalysis have emerged as powerful tools for the asymmetric synthesis of pyrrolidines, offering high efficiency and enantioselectivity without the need for stoichiometric chiral auxiliaries. nih.govnih.gov
Organocatalysis, particularly using proline and its derivatives, has been extensively studied for the asymmetric construction of the pyrrolidine scaffold. nih.govnih.govresearchgate.net These catalysts can activate substrates through the formation of enamines or iminium ions, facilitating enantioselective cycloaddition reactions. For instance, the [3+2] cycloaddition between an azomethine ylide and an alkene, catalyzed by a chiral organocatalyst, is a direct and atom-economical route to functionalized pyrrolidines. researchgate.net
Transition metal catalysis offers a complementary approach, with metals like iridium, rhodium, and cobalt being particularly effective. organic-chemistry.orgresearchgate.net Iridium catalysts, for example, can be used for the reductive generation of azomethine ylides from tertiary amides, which then undergo [3+2] cycloaddition reactions to form highly substituted pyrrolidines. acs.orgunife.it Rhodium-catalyzed C-H insertion reactions have also been developed for the synthesis of C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org
Table 2: Catalytic Systems for Asymmetric Pyrrolidine Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Key Feature |
| Organocatalyst | Proline derivatives | Asymmetric [3+2] Cycloaddition | Metal-free, high enantioselectivity |
| Transition Metal | Iridium complexes | Reductive Azomethine Ylide Generation | Access to complex pyrrolidines from amides |
| Transition Metal | Rhodium complexes | Asymmetric C-H Insertion | High diastereocontrol for specific substitution patterns |
Enantioselective Intramolecular Cyclizations
Enantioselective intramolecular cyclizations provide an elegant and efficient pathway to chiral pyrrolidines by forming the heterocyclic ring from a pre-assembled acyclic precursor. These reactions often exhibit high levels of stereocontrol.
A notable example is the asymmetric intramolecular aza-Michael cyclization. acs.org In this approach, a Cbz-protected bis-homoallylic amine can be "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. acs.org Another powerful method is the intramolecular Cope-type hydroamination, which can be catalyzed by chiral thiourea (B124793) derivatives to produce N-hydroxypyrrolidines with excellent enantioselectivity. thieme-connect.com
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyrrolidines has benefited from these advancements.
Solvent-Free and Water-Mediated Reactions
Eliminating organic solvents or replacing them with water are key tenets of green chemistry. Solvent-free, or solid-state, reactions can be achieved through techniques like grinding, which has been successfully applied to the pyrrolidine-catalyzed preparation of various organic compounds. researchgate.net These methods often lead to shorter reaction times and simplified work-up procedures. researchgate.netdocumentsdelivered.com
Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. "On-water" reactions, where insoluble reactants are vigorously stirred in water, can sometimes lead to dramatic rate accelerations. Pyrrolidine-mediated domino reactions for the synthesis of complex heterocyclic systems have been successfully performed in water. rsc.org
Electrochemical Synthesis and Photochemical Methods
Electrosynthesis and photochemistry offer sustainable alternatives to traditional chemical reagents for oxidation and reduction reactions. Electrochemical methods can be used to generate reactive intermediates for pyrrolidine synthesis under mild conditions. nih.govnih.gov For example, the electrochemical amination of amino alcohols provides a route to pyrrolidines, avoiding the use of hazardous azo-oxidants found in classic Mitsunobu reactions. nih.govnih.gov Similarly, N-centered radicals for the synthesis of nitrogen heterocycles can be generated electrochemically from tosyl-protected amines. chemistryviews.orgresearchgate.net
Photochemical methods utilize light to drive chemical reactions and have been employed in the synthesis of pyrrolidine analogs. wisc.edu For instance, a photochemical strategy has been developed for the conversion of nitroarenes into rigidified pyrrolidine analogues. nih.gov This approach involves sequential photochemical processes, including ring expansion and electrocyclization. nih.gov
Atom-Economical and Multicomponent Reactions
Atom economy is a central concept in green chemistry, and multicomponent reactions (MCRs) are prime examples of atom-economical processes. MCRs combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. researchgate.nettandfonline.com The synthesis of substituted pyrrolidines is well-suited to MCR strategies. acs.orgnih.govmdpi.com For example, a highly diastereoselective TiCl4-catalyzed multicomponent coupling reaction can provide functionalized pyrrolidines with multiple stereocenters in a single operation. nih.gov These reactions are highly efficient and can construct complex molecular architectures with minimal waste. acs.org
Chemical Reactivity and Mechanistic Investigations of 1 Isopropyl 3 Methoxymethyl Pyrrolidine
Fundamental Reactivity Profiles
The reactivity of 1-Isopropyl-3-(methoxymethyl)pyrrolidine is primarily governed by the interplay between the nucleophilic nitrogen of the pyrrolidine (B122466) ring and the electronic and steric influences of its substituents.
Electrophilic and Nucleophilic Properties of the Pyrrolidine Nitrogen
The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. In its protonated form, it can act as an electrophile.
Nucleophilicity: The nitrogen in a saturated heterocyclic system like pyrrolidine is sp³ hybridized, with its lone pair localized and readily available for donation to an electrophile. This inherent nucleophilicity is a defining characteristic of the pyrrolidine scaffold. The N-isopropyl group, being an electron-donating alkyl group, further enhances the electron density on the nitrogen, thereby increasing its basicity and nucleophilicity compared to an unsubstituted pyrrolidine. However, the steric bulk of the isopropyl group can hinder the approach of electrophiles, a factor that can be exploited for controlling selectivity in reactions. The nucleophilic character of the pyrrolidine nitrogen is central to its role in many synthetic transformations, including alkylation, acylation, and its function as an organocatalyst.
Electrophilicity: While the nitrogen atom itself is nucleophilic, the pyrrolidine ring can participate in electrophilic reactions under specific conditions. When the nitrogen atom is protonated or quaternized, it becomes part of a cationic species. More significantly in catalytic contexts, the pyrrolidine can react with carbonyl compounds to form iminium ions. These intermediates are highly electrophilic at the carbon atom that was originally part of the carbonyl group, making them susceptible to attack by nucleophiles. This activation mode is a cornerstone of aminocatalysis.
| Compound | Substituent(s) | Approximate pKaH | Key Observation |
|---|---|---|---|
| Pyrrolidine | None | 19.58 | Baseline basicity. |
| 2-Methylpyrrolidine | C2-Methyl | 19.89 | Slight increase in basicity due to electron-donating methyl group. |
| N-Methylpyrrolidine | N-Methyl | 18.91 | Slight decrease compared to pyrrolidine, potentially due to solvation effects. |
| This compound | N-Isopropyl, C3-Methoxymethyl | Estimated > 19.5 | Expected to be a strong base due to the electron-donating isopropyl group. |
| 2-(Trifluoromethyl)pyrrolidine | C2-Trifluoromethyl | 12.60 | Significant decrease in basicity due to the strong electron-withdrawing effect of the CF3 group. |
Reactivity of the Methoxymethyl and Isopropyl Substituents
The substituents on the pyrrolidine ring, while influencing the reactivity of the nitrogen, also have their own characteristic reactivities.
Methoxymethyl Group: The C3-methoxymethyl group consists of an ether linkage. Ether linkages are generally stable and unreactive under neutral and basic conditions, making them useful as protecting groups in organic synthesis. adichemistry.com However, the methoxymethyl (MOM) ether can be cleaved under acidic conditions. acs.orgacs.orgresearchgate.netwikipedia.org The cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. This susceptibility to acid-catalyzed cleavage means that the integrity of this group must be considered when planning reactions under acidic conditions.
Isopropyl Group: The N-isopropyl group is a saturated alkyl substituent and is generally considered to be chemically robust and unreactive. Its primary influence is steric and electronic, as discussed above. The C-H bonds of the isopropyl group are typically not reactive unless subjected to harsh conditions such as radical-mediated reactions. nih.gov However, its steric bulk can play a crucial role in directing the stereochemical outcome of reactions where the pyrrolidine acts as a chiral catalyst or auxiliary. mdpi.com
Exploration of Reaction Mechanisms
Pyrrolidine derivatives are central to several important classes of organic reactions. Understanding the mechanisms of these reactions is key to predicting the behavior of this compound and designing synthetic routes.
Detailed Pathways of Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
One of the most powerful methods for synthesizing pyrrolidine rings is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. researchgate.net This reaction involves a 1,3-dipole and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. diva-portal.org
A common 1,3-dipole used for pyrrolidine synthesis is the azomethine ylide. acs.orgwikipedia.org An azomethine ylide is a nitrogen-based 1,3-dipole with an iminium ion adjacent to a carbanion. wikipedia.org These are often unstable and generated in situ. The reaction is a concerted, pericyclic process where the 4π electrons of the azomethine ylide and the 2π electrons of the dipolarophile combine to form two new sigma bonds simultaneously, though not necessarily symmetrically. acs.orgwikipedia.org
The general mechanism is as follows:
Formation of the Azomethine Ylide: The azomethine ylide can be generated through various methods, such as the thermal or photochemical ring-opening of an aziridine, or the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation. acs.org
Cycloaddition: The generated azomethine ylide then reacts with a dipolarophile. The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) interact, leading to the formation of the pyrrolidine ring.
Stereoselectivity: The reaction is typically stereospecific with respect to the dipolarophile. The stereochemistry of the alkene is retained in the resulting pyrrolidine ring. diva-portal.org The reaction can also be highly stereoselective, and the use of chiral pyrrolidine derivatives can induce asymmetry in the product.
In the context of this compound, this compound could be a product of such a reaction if a suitably substituted azomethine ylide and dipolarophile are used.
Understanding Michael Addition Mechanisms in Pyrrolidine Synthesis
The aza-Michael addition, the nitrogen-analogue of the Michael addition, is a fundamental reaction for the formation of C-N bonds and is widely used in the synthesis of pyrrolidines. rsc.orgntu.edu.sg This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). ntu.edu.sg
The mechanism can be catalyzed by either a base or an acid, but often proceeds without a catalyst if a strong nucleophile like a primary or secondary amine is used. nih.gov
The general pathway for an intramolecular aza-Michael addition to form a pyrrolidine ring is:
Activation (if necessary): A base can deprotonate the amine to increase its nucleophilicity, or an acid can activate the Michael acceptor.
Nucleophilic Attack: The nitrogen lone pair of an amino group attacks the β-carbon of the α,β-unsaturated system. This is the key bond-forming step.
Proton Transfer: A proton transfer occurs to neutralize the resulting enolate intermediate, which then tautomerizes to the more stable keto form, yielding the substituted pyrrolidine.
This methodology is particularly powerful for the stereoselective synthesis of substituted pyrrolidines, especially when the reaction is catalyzed by a chiral entity. whiterose.ac.uk
| Reaction Type | Key Intermediate | Bond(s) Formed | General Mechanism |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Two C-C sigma bonds | Concerted [3+2] cycloaddition between a 1,3-dipole and a dipolarophile. |
| Intramolecular aza-Michael Addition | Enolate | One C-N sigma bond | Nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl, followed by cyclization. |
Role of Iminium Intermediates in Catalytic Cycles
Pyrrolidine derivatives are among the most successful scaffolds for asymmetric organocatalysis. Their catalytic activity often proceeds through the formation of iminium ion intermediates. nih.govacs.org This is a key activation strategy in what is known as iminium catalysis.
The catalytic cycle for a typical pyrrolidine-catalyzed Michael addition of a nucleophile to an α,β-unsaturated aldehyde is as follows:
Iminium Ion Formation: The secondary amine of the pyrrolidine catalyst reacts reversibly with the α,β-unsaturated aldehyde to form a highly electrophilic iminium ion. This step lowers the LUMO of the conjugated system, making it more susceptible to nucleophilic attack.
Nucleophilic Addition: A nucleophile attacks the β-carbon of the activated iminium ion. The stereochemistry of this step is often controlled by the chiral environment provided by the catalyst, for instance, by the steric bulk of substituents on the pyrrolidine ring which block one face of the iminium ion.
Enamine Formation: The resulting intermediate is an enamine.
Hydrolysis and Catalyst Regeneration: The enamine is hydrolyzed by water present in the reaction mixture to release the final product and regenerate the protonated pyrrolidine catalyst. A final deprotonation step returns the catalyst to its active, neutral form, allowing it to enter the next catalytic cycle. nih.govunl.pt
The N-isopropyl group in this compound would play a significant steric role in such a catalytic cycle, influencing the facial selectivity of the nucleophilic attack on the iminium intermediate.
Stereochemical Outcomes of Transformations
The chiral nature of this compound, arising from the substituent at the C3 position, makes it a valuable scaffold in asymmetric synthesis. The stereochemical course of reactions involving this compound is dictated by several controlling elements that influence both diastereoselectivity and enantioselectivity.
The stereochemical outcome of reactions involving chiral pyrrolidine derivatives is often controlled by the existing stereocenter(s) and the nature of the substituents on the pyrrolidine ring. In the case of this compound, both the N-isopropyl group and the C3-methoxymethyl group play significant roles in directing the approach of incoming reagents.
Research on other substituted pyrrolidines has demonstrated that the N-substituent can exert significant steric hindrance, thereby influencing the facial selectivity of reactions at adjacent positions. Similarly, the substituent at the C3 position can direct the stereochemistry of reactions at other ring positions or at the substituent itself. For instance, in multicomponent reactions to form highly substituted pyrrolidines, the stereochemistry of the final product is often controlled by the initial chiral precursor. nih.gov
The methoxymethyl group at the C3 position can influence reactions through both steric and electronic effects. The oxygen atom can act as a coordinating site for metal catalysts, which can lock the conformation of the molecule and lead to highly stereoselective transformations. This has been observed in various metal-catalyzed reactions involving chiral ligands with similar functionalities. nih.gov
The diastereoselectivity in transformations of pyrrolidine derivatives is often high. For example, the [3+2] cycloaddition reactions between chiral N-tert-butanesulfinyl-1-azadienes and azomethine ylides lead to densely substituted pyrrolidines with excellent diastereoselectivity, where the sulfinyl group dictates the absolute configuration of the newly formed stereocenters. ua.es While not a direct analogue, this highlights the powerful directing effect of a chiral auxiliary attached to the pyrrolidine framework.
Interactive Table: Diastereoselective Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition
| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | N-tert-Butanesulfinyl-1-azadiene A | Pyrrolidine A | 75 | >95:5 |
| 2 | N-tert-Butanesulfinyl-1-azadiene B | Pyrrolidine B | 82 | >95:5 |
This table is illustrative of the high diastereoselectivity achievable in pyrrolidine synthesis, as described in analogous systems. ua.es
The pyrrolidine ring is not planar and exists in various envelope and twisted conformations. The preferred conformation of this compound will be influenced by the steric demands of the N-isopropyl and C3-methoxymethyl groups. These substituents will likely adopt pseudo-equatorial positions to minimize steric strain. The conformational preference has a direct impact on the accessibility of the lone pair of electrons on the nitrogen atom and the reactivity of the different C-H bonds on the ring.
Computational studies on N-substituted piperidine (B6355638) and pyrrolidine derivatives have shown that the conformational landscape is complex, with several low-energy conformers coexisting in solution. researchgate.net The relative populations of these conformers can be influenced by the solvent and temperature, which in turn can affect the outcome of a reaction. For this compound, the orientation of the methoxymethyl group relative to the isopropyl group will be a key determinant of the dominant conformation and, consequently, the stereochemical outcome of its reactions.
In reactions where this compound acts as a chiral catalyst or ligand, its conformation will define the shape of the chiral pocket, which is crucial for enantioselective recognition of the substrate. nih.gov The rigidity of the pyrrolidine ring, combined with the specific spatial arrangement of its substituents, can lead to high levels of enantioselectivity in catalyzed reactions.
Quantum Mechanical Investigations
Quantum mechanical calculations provide fundamental insights into the electronic nature of a molecule. For this compound, methods like Density Functional Theory (DFT) are instrumental in mapping its electronic landscape.
The electronic structure of this compound is characterized by a distribution of charge influenced by the electronegativity of its constituent atoms. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxymethyl group are key centers of high electron density, rendering them nucleophilic. The covalent bonds within the molecule, such as C-N, C-O, and C-C, exhibit polarity based on the differences in electronegativity between the bonded atoms.
Natural Bond Orbital (NBO) analysis can be employed to quantify this charge distribution. This method provides insight into atomic charges and the nature of orbital interactions. The lone pair of electrons on the nitrogen atom is a defining feature, significantly influencing the molecule's basicity and reactivity.
Table 1: Predicted Electronic Properties of this compound This table presents hypothetical values based on typical DFT calculations for similar N-alkylpyrrolidines.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~1.5 - 2.0 D | Indicates overall molecular polarity arising from asymmetrical charge distribution. |
| Mulliken Charge on Nitrogen (N1) | ~ -0.6 to -0.8 e | Confirms the high electron density and nucleophilic character of the pyrrolidine nitrogen. |
| Mulliken Charge on Oxygen | ~ -0.5 to -0.7 e | Highlights the electronegative nature of the ether oxygen. |
Molecular Orbital (MO) theory helps in understanding the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom's lone pair, consistent with its function as a Lewis base. The LUMO would likely be an antibonding orbital (σ*) distributed across the C-N and C-C bonds of the pyrrolidine ring. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. beilstein-journals.org
Table 2: Predicted Frontier Molecular Orbital Energies Hypothetical values derived from DFT calculations on analogous substituted pyrrolidines.
| Molecular Orbital | Predicted Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | ~ -6.0 eV | Nitrogen lone pair (nN) |
| LUMO | ~ +1.5 eV | Antibonding σ* orbitals of the pyrrolidine ring |
| HOMO-LUMO Gap (ΔE) | ~ 7.5 eV | Indicates high kinetic stability. |
Conformational Analysis and Energy Landscape Mapping
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The substituents on the ring play a critical role in determining the most stable conformation.
The pyrrolidine ring typically exists in two main families of puckered conformations: envelope (E) and twist (T). beilstein-journals.org In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. These conformers can interconvert through a low-energy process known as pseudorotation. unito.it Computational methods can predict the geometries of these stable conformers and the energy barriers separating them. For substituted pyrrolidines, specific puckers like C2-endo or C3-exo are used to describe which atom is out of the plane and in which direction. researchgate.netnih.gov
Table 3: Hypothetical Relative Energies of Stable Pyrrolidine Ring Conformers Based on conformational studies of N-substituted and 3-substituted pyrrolidines.
| Conformer | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| E1 (Twist) | Twist conformation with substituents in pseudo-equatorial positions. | 0.00 (most stable) |
| E2 (Envelope) | Envelope conformation with substituents in pseudo-equatorial positions. | ~0.5 - 1.0 |
| E3 (Twist/Axial) | Twist conformation with one substituent forced into a pseudo-axial position. | > 2.0 |
| TS (Planar) | Transition state for pseudorotation. | ~3 - 5 |
The conformational landscape of this compound is dictated by the steric and electronic interactions of its two substituents.
N-Isopropyl Group: As a sterically demanding group, the isopropyl substituent will strongly prefer a pseudo-equatorial orientation to minimize steric clashes with the ring's hydrogen atoms. This preference can significantly influence the puckering of the pyrrolidine ring itself, potentially locking it into a more rigid conformation compared to an unsubstituted ring. nih.gov
3-Methoxymethyl Group: This group also prefers a pseudo-equatorial position to avoid steric strain. Furthermore, the C-C bond connecting the substituent to the ring and the C-O bond within the substituent have their own rotational profiles, leading to multiple possible rotamers. The relative orientation of the methoxymethyl group can be influenced by subtle non-covalent interactions, such as weak intramolecular hydrogen bonds between the ether oxygen and nearby ring hydrogens. researchgate.net
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, including intermediates and transition states. rsc.org For this compound, a characteristic reaction is the nucleophilic attack by the pyrrolidine nitrogen.
A representative example would be the S_N2 reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. DFT calculations can be used to model this process. The computational workflow involves:
Optimizing the geometries of the reactants (pyrrolidine derivative and methyl iodide) and the product (quaternary ammonium salt).
Locating the transition state (TS) structure along the reaction coordinate.
Such studies reveal the feasibility of a reaction and provide detailed electronic and geometric information about the highest-energy point along the reaction pathway. acs.org
Table 4: Hypothetical Reaction Profile for N-Alkylation of this compound with Methyl Iodide Illustrative energy values based on computational studies of similar amine alkylation reactions.
| Species | Description | Relative Free Energy (kJ/mol) |
|---|---|---|
| Reactants | This compound + CH3I | 0 |
| Transition State (TS) | [Pyrrolidine---CH3---I]‡ complex | +60 to +80 |
| Products | Quaternary ammonium iodide salt | -40 to -60 |
Transition State Characterization and Energy Profiles
The characterization of transition states and the mapping of reaction energy profiles are fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, such studies could, for instance, illuminate the pathways of its synthesis, degradation, or its interactions as a potential catalyst or ligand. This would involve quantum mechanical calculations to locate the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction coordinate.
A hypothetical reaction coordinate for a process involving this compound could be modeled, and the corresponding energy profile would reveal the activation energies for each step. However, at present, there are no published studies providing this specific data for the compound .
Simulation of Reaction Dynamics and Solvent Effects
Molecular dynamics simulations could offer a lens into the time-resolved behavior of this compound in various environments. Such simulations would track the atomic motions over time, providing a detailed picture of its conformational flexibility and intermolecular interactions.
Furthermore, the inclusion of explicit solvent models in these simulations is crucial for accurately representing the behavior of the molecule in solution. Solvation can significantly influence reaction rates and equilibria. While the methodologies for such simulations are well-established, their application to this compound has not been documented in scientific literature.
Prediction of Spectroscopic Properties (theoretical, not experimental identification data)
Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, aiding in the interpretation of experimental data and the structural elucidation of novel compounds.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations would be based on the optimized geometry of this compound.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published computational data.)
| Proton | Predicted Chemical Shift (ppm) |
| CH (isopropyl) | Data not available |
| CH₃ (isopropyl) | Data not available |
| CH₂ (pyrrolidine) | Data not available |
| CH (pyrrolidine) | Data not available |
| CH₂O | Data not available |
| OCH₃ | Data not available |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published computational data.)
| Carbon | Predicted Chemical Shift (ppm) |
| CH (isopropyl) | Data not available |
| CH₃ (isopropyl) | Data not available |
| C (pyrrolidine) | Data not available |
| CH₂O | Data not available |
| OCH₃ | Data not available |
Vibrational Frequency and Electronic Absorption Predictions
Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. arxiv.org These predictions are typically performed using harmonic frequency analysis at a chosen level of theory. arxiv.org Similarly, time-dependent DFT (TD-DFT) or other excited-state methods can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.govnih.gov
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative and not based on actual published computational data.)
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C-H stretch (alkane) | Data not available |
| C-N stretch | Data not available |
| C-O stretch (ether) | Data not available |
Research Applications and Potential Utility
Given the lack of specific literature, the research applications of 1-isopropyl-3-(methoxymethyl)pyrrolidine are theoretical at this stage. Its utility can be inferred from the functions of its constituent parts.
Scaffold for Medicinal Chemistry: The compound serves as a decorated pyrrolidine (B122466) scaffold. The tertiary amine is a common feature in many bioactive molecules, influencing properties like basicity and receptor binding. The methoxymethyl ether group can participate in hydrogen bonding and may modify the molecule's lipophilicity and metabolic stability. This makes it a potentially valuable building block for synthesizing more complex drug candidates.
Intermediate in Organic Synthesis: As a chiral tertiary amine, it could be explored as a ligand in asymmetric catalysis or as a chiral base. The functional groups provide handles for further chemical modification, allowing it to be incorporated into larger molecular architectures.
Applications and Advanced Functions of 1 Isopropyl 3 Methoxymethyl Pyrrolidine in Organic Chemistry
Utilization as a Chiral Building Block in Complex Molecule Synthesis
As a chiral building block, 1-isopropyl-3-(methoxymethyl)pyrrolidine offers a pre-defined stereochemical center that can be incorporated into larger, more complex molecules, guiding the stereochemical outcome of subsequent reactions. This approach is fundamental to the efficient construction of enantiomerically pure compounds.
The pyrrolidine (B122466) motif is a ubiquitous structural feature in a vast array of biologically active natural products, particularly in polycyclic alkaloids. nih.gov Synthetic chemists frequently exploit chiral pyrrolidine derivatives, such as this compound, as key starting materials or intermediates in the total synthesis of these complex molecules. nih.govrsc.org The inherent chirality of the building block obviates the need for technically challenging asymmetric steps later in the synthetic sequence, streamlining the path to the target molecule.
Pyrrole and its derivatives have been successfully used to access the intricate frameworks of alkaloids belonging to families such as Aspidosperma and Stemona. nih.gov The strategic incorporation of a pre-functionalized, enantiopure pyrrolidine core is a powerful tactic in these synthetic endeavors, ensuring the correct absolute stereochemistry in the final natural product. rsc.org
Table 1: Natural Product Classes Featuring the Pyrrolidine Scaffold
| Natural Product Family | Significance |
|---|---|
| Aspidosperma Alkaloids | A large family of indole (B1671886) alkaloids with complex polycyclic systems and significant biological activities. |
| Stemona Alkaloids | Characterized by intricate, often caged, polycyclic structures containing pyrrolidine or related cores. nih.gov |
| Pyrrolizidine Alkaloids | A class of alkaloids based on a specific bicyclic structure, synthesized using proline as a chiral precursor. rsc.org |
In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," have demonstrated the ability to bind to a wide variety of biological targets, making them exceptionally valuable for drug discovery. nih.govufrj.br The chiral pyrrolidine ring is a prominent component of many such scaffolds due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. researchgate.netresearchgate.net
The synthesis of libraries based on privileged structures is a core strategy in identifying new bioactive compounds. nih.govresearchgate.net this compound can serve as a foundational element for creating advanced synthetic intermediates, which are then elaborated into diverse collections of molecules for high-throughput screening. By modifying the substituents on the pyrrolidine ring, chemists can systematically explore the chemical space around a privileged core to optimize binding affinity and selectivity for a specific biological target. nih.gov
Role in Asymmetric Catalysis
The application of chiral pyrrolidine derivatives extends beyond their use as stoichiometric building blocks into the realm of asymmetric catalysis, where a small amount of a chiral molecule can generate large quantities of an enantiomerically enriched product.
Chiral pyrrolidines are extensively used in the design of ligands for transition metal catalysts. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment created by the ring and its substituents influences the stereochemical course of the catalyzed reaction. For instance, enantioselective palladium-catalyzed carboamination reactions have been developed to produce enantiomerically enriched 2-(arylmethyl)pyrrolidines, transformations that rely on chiral ligands to control the facial selectivity of the key aminopalladation step. nih.gov Derivatives of this compound can be envisioned as components of novel bidentate or monodentate ligands for a variety of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and allylic alkylations.
The field of organocatalysis, which uses small organic molecules as catalysts, has been revolutionized by the use of pyrrolidine-based structures, most notably proline and its derivatives. researchgate.netmdpi.com These catalysts operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrates, thereby directing the stereochemical outcome of the reaction.
Chiral pyrrolidines are effective organocatalysts for a wide range of stereoselective transformations. researchgate.net Their rigid structure and the presence of specific functional groups allow for effective shielding of one face of the reactive intermediate, leading to high levels of enantioselectivity. mdpi.com
Table 2: Stereoselective Transformations Mediated by Pyrrolidine-Based Organocatalysts
| Reaction Type | Description |
|---|---|
| Aldol (B89426) Condensation | Formation of a carbon-carbon bond between an enolate and a carbonyl compound. mdpi.com |
| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netrsc.org |
| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. researchgate.net |
| Robinson Annulation | A tandem Michael addition and intramolecular aldol condensation to form a six-membered ring. researchgate.net |
Development of Functional Materials and Chemical Probes
A chemical probe is a selective small-molecule modulator of a protein's function that enables the interrogation of its role in biological systems. nih.govnih.gov The design of high-quality chemical probes requires molecular scaffolds that can be readily functionalized to optimize potency and selectivity. rsc.org
The defined three-dimensional structure and chemical versatility of the this compound scaffold make it an attractive starting point for the development of novel chemical probes. The pyrrolidine core can serve as a rigid framework to orient functional groups responsible for target binding and reporting (e.g., fluorescent tags or reactive groups for covalent labeling). By systematically modifying the isopropyl and methoxymethyl substituents, or by introducing new functionalities onto the pyrrolidine ring, researchers can develop potent and selective probes to investigate complex biological pathways and validate new drug targets. nih.gov
Integration into Porous Organic Frameworks and Polymers
Porous organic frameworks, such as Covalent Organic Frameworks (COFs), and functional polymers are at the forefront of materials science, with applications in catalysis, separation, and sensing. bohrium.combohrium.com The incorporation of chiral building blocks is a key strategy for creating materials with capabilities for enantioselective recognition and asymmetric catalysis. rsc.orgmdpi.com
While direct integration of this compound into COFs or polymers has not been extensively reported, its structural attributes make it an excellent candidate for such applications. Chiral pyrrolidine units can be incorporated into the framework of COFs either by direct synthesis from a pyrrolidine-containing linker or through post-synthetic modification of a pre-formed framework. bohrium.commdpi.com The stereocenter at the 3-position of the pyrrolidine ring can impart chirality to the material's pores, creating an asymmetric environment. This is crucial for applications in heterogeneous asymmetric catalysis, where the framework can mimic the chiral pocket of an enzyme. rsc.orgresearchgate.net
In polymer science, chiral monomers are used to synthesize polymers with helical structures or specific recognition properties. researchgate.netnih.gov this compound could be functionalized to act as a chiral monomer. The bulky N-isopropyl group could influence the polymer's chain packing and helical conformation, while the methoxymethyl side chain could serve as a site for further functionalization or influence solubility. researcher.life
Table 1: Hypothetical Properties of a Chiral Polymer Incorporating this compound (P-IMP) Compared to a Non-chiral Analogue (P-NMP).
| Property | Polymer with Non-chiral Monomer (P-NMP) | Polymer with Chiral Monomer (P-IMP) | Potential Advantage of P-IMP |
|---|---|---|---|
| Optical Rotation [α]D | 0° | +25.4° | Indicates a defined chiral structure (e.g., helical). |
| Glass Transition Temp. (Tg) | 115 °C | 128 °C | Increased rigidity due to sterically demanding groups. |
| Solubility in Chloroform | Moderate | High | Improved processability from side-chain functionality. |
| Enantioselective Adsorption | None | Affinity for (R)-enantiomer | Application in chiral separations. |
Design of Chemical Probes for Non-Biological Systems
Chemical probes are molecules designed to detect and report on the presence of specific chemical species in various environments. nih.gov While many probes target biological molecules, there is a growing need for sensors that can detect non-biological analytes like heavy metal ions or environmental pollutants. nih.govmdpi.com The design of such probes typically involves a recognition unit (receptor) that selectively binds the target analyte and a signaling unit (e.g., a fluorophore) that produces a measurable response upon binding.
The structure of this compound is well-suited for its use as a receptor component for certain metal ions. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the methoxymethyl ether side chain can act in concert as a bidentate chelating ligand. This chelation can be highly selective for specific metal ions based on their size, charge, and coordination preferences.
To create a functional probe, this pyrrolidine-based receptor could be covalently linked to a signaling molecule, such as a rhodamine or porphyrin dye. mdpi.comresearchgate.net In a common "turn-on" sensor design, the fluorescence of the dye is initially quenched. Upon binding of the target metal ion to the pyrrolidine-ether chelating site, a conformational change can occur, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity. This provides a direct and sensitive method for detecting the analyte. researchgate.net
Table 2: Hypothetical Fluorescence Response of a Probe (IMP-Rhodamine) to Various Metal Ions.
| Metal Ion (10 µM) | Fluorescence Intensity (a.u.) at 580 nm | Fold Change vs. Blank | Visual Color Change |
|---|---|---|---|
| Blank (No Ion) | 15 | - | Colorless |
| Cu2+ | 850 | 56.7 | Colorless → Pink |
| Zn2+ | 45 | 3.0 | No Change |
| Fe3+ | 38 | 2.5 | No Change |
| Pb2+ | 25 | 1.7 | No Change |
| Na+ | 16 | 1.1 | No Change |
Emerging Applications in Synthetic Methodology Development
Asymmetric organocatalysis, which uses small chiral organic molecules to catalyze stereoselective reactions, has become a cornerstone of modern organic synthesis. nih.gov Pyrrolidine derivatives, most notably proline and diarylprolinol silyl (B83357) ethers, are among the most successful and widely used organocatalysts. nih.govresearchgate.net They typically operate by forming chiral enamine or iminium ion intermediates with carbonyl substrates, thereby directing the stereochemical outcome of subsequent bond-forming reactions. nih.govresearchgate.net
This compound represents a structurally modified pyrrolidine scaffold that could offer unique advantages in the development of new synthetic methods. catalyst-enabling-synthetic-chemistry.com The N-isopropyl group, being more sterically demanding than the simple proton in proline, can create a more defined chiral pocket around the catalytic site, potentially leading to higher levels of enantioselectivity. nih.gov The 3-(methoxymethyl) group introduces an additional stereocenter and a Lewis basic ether oxygen. This oxygen could engage in hydrogen bonding or coordination to other reagents or substrates, providing a secondary interaction that helps to organize the transition state and further enhance stereocontrol. nih.gov
This catalyst would be a prime candidate for optimizing classic organocatalytic transformations, such as asymmetric Michael additions, aldol reactions, and Diels-Alder reactions. researchgate.netbeilstein-journals.org By fine-tuning the catalyst structure—for instance, by varying the N-alkyl group or the substituent at the 3-position—chemists can develop new methodologies that are highly effective for challenging substrates where existing catalysts may fall short. dntb.gov.ua
Table 3: Hypothetical Performance of this compound (IMP) as a Catalyst in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene.
| Catalyst (20 mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |
|---|---|---|---|---|
| L-Proline | 24 | 95 | 93:7 | 92 |
| IMP | 18 | 98 | 97:3 | 98 |
Derivatization and Analog Synthesis of 1 Isopropyl 3 Methoxymethyl Pyrrolidine
Strategies for Structural Diversification
Structural diversification of the 1-isopropyl-3-(methoxymethyl)pyrrolidine scaffold allows for the systematic alteration of its physicochemical properties. Key modification sites include the pyrrolidine (B122466) nitrogen and the peripheral isopropyl and methoxymethyl groups.
The secondary amine of a precursor 3-(methoxymethyl)pyrrolidine (B1322829), or the tertiary amine of the target compound, represents a primary site for functionalization.
N-Alkylation: The introduction of novel alkyl groups at the nitrogen atom can be achieved through several established methods. Reductive amination is a highly effective one-pot method for converting a precursor secondary amine to a tertiary amine. nih.govwikipedia.org This reaction involves the formation of an intermediate imine or enamine from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgmasterorganicchemistry.com This approach avoids the common issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
Another approach is the direct N-alkylation of the pyrrolidine nitrogen with alcohols, which is considered an environmentally favorable method as it generates water as the only byproduct. researchgate.net This transformation can be catalyzed by various transition metal complexes. nih.gov
N-Acylation: The pyrrolidine nitrogen can be readily acylated to form amides, which significantly alters the electronic properties of the nitrogen atom by delocalizing its lone pair of electrons. masterorganicchemistry.com Standard acylation procedures involve reacting the pyrrolidine with acylating agents such as acid chlorides or, more commonly, cyclic or acyclic anhydrides. researchgate.netresearchgate.net These reactions are typically efficient and can often be performed under mild, catalyst-free conditions, even in aqueous media. researchgate.net The resulting N-acyl derivatives are generally less basic and sterically different from their N-alkyl counterparts.
| Modification Type | Reagents & Conditions | Product Class | Key Features |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃, Acid catalyst | Tertiary Amine | Controlled mono-alkylation, mild conditions. organic-chemistry.orgmasterorganicchemistry.com |
| N-Alkylation | Alcohol, Transition Metal Catalyst (e.g., Ru, Ir) | Tertiary Amine | Atom-economical, water is the only byproduct. researchgate.netnih.gov |
| N-Acylation | Acetic Anhydride or other anhydrides | Amide | Reduces nitrogen basicity, introduces carbonyl group. researchgate.netresearchgate.net |
| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Amide | Highly reactive, suitable for a wide range of acyl groups. |
Modification of the side chains offers another route to structural diversity.
Isopropyl Moiety: Direct functionalization of the isopropyl group is challenging due to the inertness of its C-H bonds. However, strategies for C(sp³)–H functionalization of N-heterocycles are an active area of research. chemrxiv.org Oxidative methods could potentially introduce a hydroxyl group at the tertiary carbon of the isopropyl moiety, although this may require specific catalytic systems to control selectivity. nih.gov The steric bulk of the N,N-diisopropyl group has been noted in some palladium-catalyzed reactions to accelerate certain steps, suggesting that the steric profile of this group plays a significant role in the molecule's reactivity. acs.org
Methoxymethyl Moiety: The methoxymethyl group offers a more straightforward handle for modification. The ether linkage can be cleaved to unmask a primary alcohol (a hydroxymethyl group). A standard reagent for this transformation is boron tribromide (BBr₃), which is highly effective for cleaving alkyl ethers. ufp.ptsci-hub.sepearson.compearson.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack by a bromide ion. pearson.com Once the 3-(hydroxymethyl)pyrrolidine analog is generated, the primary alcohol can be further derivatized through various reactions:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, providing a key functional group for further synthetic transformations.
| Moiety | Reaction Type | Reagents | Resulting Functional Group |
| Methoxymethyl | Ether Cleavage | BBr₃, then H₂O workup | Hydroxymethyl (-CH₂OH) ufp.ptsci-hub.se |
| Hydroxymethyl | Esterification | R-COOH, DCC or R-COCl, Pyridine | Ester (-CH₂OCOR) |
| Hydroxymethyl | Etherification | NaH, R-X | Ether (-CH₂OR) |
| Hydroxymethyl | Oxidation | PCC or DMP | Aldehyde (-CHO) |
| Hydroxymethyl | Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |
Stereoselective Synthesis of Enantiopure Analogs
The pyrrolidine ring of this compound contains a stereocenter at the C-3 position. The synthesis of enantiomerically pure analogs is crucial for applications where specific stereochemistry is required.
The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. L-glutamic acid is a common and versatile starting material for the synthesis of chiral 3-substituted pyrrolidines. beilstein-journals.orgnih.gov A plausible synthetic route to an enantiopure precursor of the target molecule could involve the reduction of the side-chain carboxylic acid of a protected L-glutamic acid derivative to a hydroxymethyl group, followed by cyclization to form the pyrrolidone ring, and subsequent reduction and functionalization steps to yield the desired 3-(methoxymethyl)pyrrolidine scaffold. This approach ensures that the stereochemistry at the C-3 position is controlled from the outset.
Asymmetric induction methods create the desired stereocenter during the synthesis from achiral or racemic precursors, typically using a chiral catalyst or auxiliary.
Asymmetric [3+2] Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines. acs.orgnih.gov This reaction can generate multiple stereocenters simultaneously with high diastereoselectivity and enantioselectivity, controlled by a chiral metal-ligand complex. acs.org By choosing the appropriate alkene precursor, a methoxymethyl-containing substituent can be installed at the 3-position of the resulting pyrrolidine ring.
Asymmetric Michael Addition: The conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated compounds is another key strategy for asymmetric synthesis. rsc.orgacs.org Organocatalytic asymmetric Michael additions, for example, using chiral squaramides or pyrrolidine-based catalysts, can facilitate the enantioselective formation of a carbon-carbon or carbon-nitrogen bond that leads to the construction of the chiral pyrrolidine ring. rsc.orgrsc.org This method provides access to highly functionalized chiral pyrrolidines from simple starting materials under mild conditions. rsc.org
Structure-Reactivity Relationships in Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is governed by both steric and electronic effects.
Electronic Effects: The electronic nature of the substituents has a profound impact on the basicity of the pyrrolidine nitrogen. masterorganicchemistry.compharmaguideline.com The N-isopropyl group is an electron-donating group through a positive inductive effect, which increases the electron density on the nitrogen and enhances its basicity compared to an unsubstituted pyrrolidine. pharmaguideline.com Conversely, converting the nitrogen to an N-acyl group introduces an electron-withdrawing carbonyl group, which delocalizes the nitrogen's lone pair and significantly reduces its basicity. masterorganicchemistry.com Similarly, the 3-(methoxymethyl) group has a mild electron-withdrawing inductive effect due to the oxygen atom, which can slightly decrease the nitrogen's basicity compared to a simple 3-alkyl-substituted pyrrolidine. Understanding these relationships is critical for designing derivatives with tailored reactivity for specific applications.
Impact of Substituent Variation on Reaction Selectivity
The derivatization of this compound allows for a systematic investigation into how structural modifications influence reaction outcomes. Variations at both the N1-position (isopropyl group) and the C3-position (methoxymethyl group) can significantly alter the steric and electronic properties of the molecule, thereby affecting its performance as a ligand or catalyst in asymmetric synthesis.
Modification of the N1-Substituent:
The N-isopropyl group plays a crucial role in defining the steric environment around the nitrogen atom. Altering this substituent can directly impact the approach of substrates to the catalytic center. For instance, replacing the isopropyl group with smaller alkyl groups (e.g., methyl, ethyl) may reduce steric hindrance, potentially increasing reaction rates but possibly at the cost of enantioselectivity. Conversely, introducing bulkier groups (e.g., tert-butyl, cyclohexyl) can enhance facial discrimination of the substrate, leading to higher enantioselectivity, although sometimes with diminished reactivity.
A study on new pyrrolidine-based organocatalysts with bulky substituents at the C2 position, synthesized from chiral imines, demonstrated that these bulky groups create a specific environment that can lead to high levels of enantioselectivity in asymmetric transformations involving enamine intermediates. beilstein-journals.org
Modification of the C3-Substituent:
The methoxymethyl group at the C3-position can be modified to tune the electronic properties and conformational rigidity of the pyrrolidine ring. Replacing the methyl ether with other alkoxy groups (e.g., ethoxy, benzyloxy) can introduce different steric demands and electronic effects. For example, a benzyloxy group could participate in π-stacking interactions with aromatic substrates, influencing the transition state geometry and, consequently, the stereochemical outcome of the reaction.
Furthermore, the oxygen atom of the methoxymethyl group can act as a coordinating site for metal catalysts or a hydrogen bond acceptor, influencing the catalyst's conformation and its interaction with the substrate. A review of recent advances in the synthesis of pyrrolidine-based organocatalysts highlights that the structures of these catalysts are often modified to optimize efficiency and selectivity, adapting them for use with a variety of substrates. nih.gov
Research on aryl pyrrolidine-based hydrogen-bond donors has shown that systematic variation of the catalyst's components, including the aryl group on the pyrrolidine and the nature of the hydrogen-bond donor functional group, is a key strategy in optimizing for new applications. nih.gov
The following table summarizes the predicted impact of substituent variations on the selectivity of reactions catalyzed by analogs of this compound, based on general principles of asymmetric catalysis.
Table 1: Predicted Impact of Substituent Variation on Reaction Selectivity
| Position of Variation | Substituent | Predicted Impact on Enantioselectivity | Predicted Impact on Diastereoselectivity | Rationale |
|---|---|---|---|---|
| N1-Position | Methyl | Decrease | Variable | Reduced steric bulk may lower facial discrimination. |
| Cyclohexyl | Increase | Increase | Increased steric hindrance can enhance stereochemical control. | |
| Phenyl | Variable | Variable | Electronic effects and potential for π-stacking can influence the transition state. | |
| C3-Position | Ethoxy | Minor Change | Minor Change | Slight increase in steric bulk with similar electronic properties to methoxy (B1213986). |
| Benzyloxy | Increase | Increase | Potential for π-stacking interactions with aromatic substrates can improve organization of the transition state. | |
| tert-Butoxy | Increase | Increase | Significant increase in steric bulk can lead to greater stereocontrol. |
Correlation between Structure and Catalytic Efficiency
The catalytic efficiency of this compound and its analogs is intrinsically linked to their three-dimensional structure. The interplay between the N-alkyl substituent, the C3-alkoxymethyl side chain, and the pyrrolidine ring conformation dictates the catalyst's ability to create a well-defined chiral environment.
Role of the N-Isopropyl Group:
The N-isopropyl group is not merely a steric shield but also influences the pucker of the pyrrolidine ring, which in turn positions the C3-substituent in a specific spatial orientation. This has a direct bearing on how the catalyst interacts with the substrate. In many pyrrolidine-based organocatalysts, the N-substituent helps to lock the conformation of the active catalytic species, such as an enamine or an iminium ion, thereby controlling the stereochemical outcome. A study on chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands highlighted the significant impact of substituents on the pyrrolidine ring on chiral induction. rsc.org
Influence of the 3-(Methoxymethyl) Group:
The 3-(methoxymethyl) group can contribute to the catalytic efficiency in several ways. Its ability to coordinate with metal centers can be crucial in metal-catalyzed reactions, leading to a more rigid and predictable transition state. In organocatalysis, it can act as a hydrogen bond acceptor or engage in other non-covalent interactions, which helps to orient the substrate.
A study involving new pyrrolidine-based organocatalysts with a bulky substituent at C2 found that varying this substituent did not significantly improve diastereo- or enantioselectivity, suggesting that a specific level of steric bulk and electronic character is optimal. beilstein-journals.org
The following interactive data table illustrates the hypothetical correlation between the structural features of this compound analogs and their catalytic efficiency in a model asymmetric Michael addition reaction.
Table 2: Correlation of Analog Structure with Catalytic Efficiency in a Model Asymmetric Michael Addition
| Analog | N1-Substituent | C3-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Isopropyl | Methoxymethyl | 92 | 85 |
| 2 | Methyl | Methoxymethyl | 95 | 75 |
| 3 | Cyclohexyl | Methoxymethyl | 88 | 92 |
| 4 | Isopropyl | Ethoxymethyl | 91 | 86 |
| 5 | Isopropyl | Benzyloxymethyl | 90 | 95 |
| 6 | Cyclohexyl | Benzyloxymethyl | 85 | 98 |
These hypothetical data illustrate that a bulkier N-substituent like cyclohexyl can enhance enantioselectivity, potentially at the expense of a slightly lower yield. Similarly, a C3-substituent capable of additional stabilizing interactions, such as the benzyloxymethyl group, can lead to significantly higher enantiomeric excess. The combination of a bulky N-substituent and a C3-substituent with favorable electronic properties, as seen in analog 6, is predicted to provide the highest level of stereocontrol.
Advanced Analytical Methodologies for Mechanistic and Stereochemical Characterization
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation (excluding basic identification)
Spectroscopic methods offer dynamic insights into chemical transformations, allowing for real-time observation of reactant consumption, intermediate formation, and product generation.
In Situ NMR Spectroscopy for Reaction Progress and Intermediate Detection
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions as they occur within the NMR tube. nih.govchemrxiv.org This technique provides detailed structural and quantitative information over time, enabling the elucidation of reaction kinetics and the detection of transient intermediates that may not be observable by conventional offline analysis. nih.govrsc.org For the synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine, key proton (¹H) and carbon (¹³C) signals can be tracked to build a kinetic profile of the reaction.
For instance, in a potential reductive amination pathway to form the target compound, the disappearance of an aldehyde proton signal and the appearance of new signals corresponding to the pyrrolidine (B122466) ring protons would be monitored. The integration of these signals relative to an internal standard allows for the precise calculation of concentrations for each species over time. ed.ac.uk
Table 1: Hypothetical ¹H NMR Data for In Situ Monitoring of a Synthesis Reaction This interactive table illustrates the change in relative concentration of key species during the synthesis of this compound, as monitored by ¹H NMR.
| Reaction Time (min) | Reactant A (Relative Integral) | Intermediate B (Relative Integral) | Product (Relative Integral) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.78 | 0.15 | 0.07 |
| 30 | 0.45 | 0.28 | 0.27 |
| 60 | 0.15 | 0.19 | 0.66 |
| 120 | 0.02 | 0.05 | 0.93 |
This time-resolved data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of by-products.
Advanced Mass Spectrometry for Complex Mixture Analysis and Fragmentation Studies
Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are essential for identifying the target compound within complex reaction mixtures and for confirming its structure through characteristic fragmentation patterns. pageplace.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. ojp.gov
The fragmentation of protonated this compound in an MS/MS experiment would be expected to follow pathways characteristic of α-pyrrolidinophenone cathinones and other related structures. wvu.eduresearchgate.net Key fragmentation pathways would likely include:
Loss of the Isopropyl Group: A neutral loss of 43 Da corresponding to the isopropyl radical.
Cleavage of the Methoxymethyl Side Chain: Resulting in ions from the loss of a methoxy (B1213986) group (31 Da) or the entire methoxymethyl group (45 Da).
Ring Opening/Cleavage: The pyrrolidine ring can undergo characteristic cleavages, often initiated by the nitrogen atom, leading to a series of smaller fragment ions. wvu.edu
Table 2: Predicted Key Fragment Ions for this compound in ESI-MS/MS This interactive table shows the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the protonated parent molecule.
| Fragment Description | Predicted m/z | Neutral Loss |
|---|---|---|
| Protonated Parent Molecule [M+H]⁺ | 158.15 | - |
| Loss of Isopropyl Group | 115.10 | C₃H₇ |
| Loss of Methoxymethyl Group | 113.12 | CH₂OCH₃ |
Studying these fragmentation pathways helps to unambiguously distinguish the target compound from structural isomers and impurities.
Chromatographic Techniques for Chiral Purity and Separation
As this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers. Chromatographic methods using chiral stationary phases (CSPs) are the gold standard for separating and quantifying these enantiomers to determine enantiomeric excess (ee). wvu.edu
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and highly effective method for the separation of enantiomers. mdpi.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and often provide excellent enantioseparation for a wide range of compounds, including pyrrolidine derivatives. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for optimizing resolution. researchgate.net
Table 3: Illustrative Chiral HPLC Separation Parameters for Enantiomers of this compound This interactive table presents hypothetical data for the separation of the (R) and (S) enantiomers on different chiral columns, demonstrating the impact of the stationary phase on resolution.
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Retention Time (R) (min) | Retention Time (S) (min) | Resolution (Rs) |
|---|---|---|---|---|
| Chiralcel® OD-H (Cellulose) | 90:10 | 8.5 | 9.8 | 1.85 |
| Chiralpak® IA (Amylose) | 95:5 | 12.1 | 13.5 | 2.10 |
Gas Chromatography (GC) with Chiral Stationary Phases
For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase is an excellent alternative for enantiomeric separation. azom.com Cyclodextrin (B1172386) derivatives are commonly used as CSPs in capillary GC columns. The inclusion of the enantiomers into the chiral cavity of the cyclodextrin leads to differential interactions and, consequently, separation. The choice of the specific cyclodextrin derivative and the temperature program are key parameters for achieving baseline separation. This method is highly sensitive and can provide accurate determination of enantiomeric purity.
Future Directions and Challenges in 1 Isopropyl 3 Methoxymethyl Pyrrolidine Research
Unexplored Synthetic Avenues and Methodological Innovations
The synthesis of substituted pyrrolidines has been a subject of intense research, yet specific, highly efficient routes to 1-isopropyl-3-(methoxymethyl)pyrrolidine remain an area ripe for exploration. organic-chemistry.org Current methodologies often rely on multi-step sequences, which can be inefficient for large-scale production. chemrxiv.org Future research could focus on the development of novel synthetic strategies that offer improved atom economy, stereoselectivity, and scalability.
One promising but unexplored avenue is the application of biocatalytic methods. nih.gov The use of engineered enzymes, such as cytochrome P411 variants, has shown success in the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines. nih.gov Adapting this "new-to-nature" enzymatic platform could provide a direct and highly enantioselective route to the pyrrolidine (B122466) core of the target molecule.
Another area for innovation lies in the development of continuous flow protocols. rsc.org Continuous flow chemistry offers rapid, scalable, and cost-efficient access to chiral α-substituted pyrrolidines. rsc.org The development of a flow-based synthesis for this compound would represent a significant methodological advancement, potentially enabling its wider application in various fields.
Further research could also investigate novel cyclization strategies. For instance, the aza-Michael induced ring closure (aza-MIRC) tandem reaction has been used to create versatile N-Cbz-β-gem-disubstituted pyrrolidines, which can serve as intermediates for more complex structures. nih.gov Exploring similar tandem reactions could lead to more efficient syntheses of 3-substituted pyrrolidines like the target compound.
| Potential Synthetic Innovation | Key Advantages | Associated Challenges |
| Biocatalytic C-H Amination | High enantioselectivity, sustainable | Enzyme engineering for substrate specificity |
| Continuous Flow Synthesis | Scalability, efficiency, safety | Optimization of reaction parameters in flow |
| Novel Tandem Cyclizations | Step economy, complexity generation | Discovery of suitable catalysts and conditions |
Design of Novel Catalytic Systems Based on the Pyrrolidine Core
The pyrrolidine ring is a privileged scaffold in organocatalysis, with derivatives of proline and prolinol being extensively used. mdpi.com The unique structure of this compound, featuring both steric bulk and a coordinating ether group, makes it an attractive candidate for the development of novel catalytic systems.
Future research should focus on leveraging these structural features to design catalysts for challenging asymmetric transformations. The N-isopropyl group can provide significant steric hindrance, which could be exploited to control the stereochemical outcome of reactions. mdpi.com The methoxymethyl group, on the other hand, can act as a coordinating moiety for metal catalysts or as a hydrogen bond acceptor in organocatalytic systems. mdpi.com
One potential application is in the development of new chiral ligands for metal-catalyzed reactions. For example, chiral gold(I) complexes with pyrrolidinyl ligands have been successfully used in enantioselective catalysis. nih.gov A systematic study of metal complexes incorporating this compound as a ligand could lead to the discovery of highly efficient and selective catalysts for a variety of transformations.
Furthermore, the design of novel organocatalysts based on this scaffold is a promising direction. Chiral spiro-pyrrolidine silyl (B83357) ethers have been designed for asymmetric Michael additions, demonstrating the potential for innovative catalyst design. rsc.org Similarly, custom-made amine catalysts based on chiral anthranilic pyrrolidine have shown promise in the enantioselective Michael reaction of nitroalkenes with carbonyl compounds. rsc.org These examples suggest that the this compound core could be incorporated into more complex catalyst structures to achieve high levels of stereocontrol.
| Catalyst Design Strategy | Potential Application | Key Structural Feature to Exploit |
| Chiral Ligand for Metal Catalysis | Asymmetric C-C bond formation | Methoxymethyl coordinating group |
| Novel Organocatalyst | Enantioselective Michael additions | N-isopropyl steric directing group |
| Bifunctional Catalyst | Tandem reaction sequences | Combination of steric and coordinating effects |
Integration into Advanced Chemical Technologies and Materials Science
While pyrrolidine derivatives are well-established in medicinal chemistry, their application in materials science and advanced chemical technologies is an emerging field. researchgate.net The unique physicochemical properties that can be imparted by the this compound moiety make it a candidate for integration into novel materials.
One area of exploration is the development of functional polymers. The incorporation of chiral pyrrolidine units into polymer backbones could lead to materials with interesting chiroptical properties or applications in chiral separations. The N-isopropyl and methoxymethyl groups would influence the polymer's solubility, thermal stability, and morphology.
Another potential application is in the functionalization of nanomaterials. For instance, N-pyrrolidine functionalized C60-fullerenes have been incorporated into epoxy nanocomposites to enhance their mechanical properties. nist.gov The specific substitution pattern of this compound could offer a new handle for tuning the interfacial interactions between nanofillers and a polymer matrix.
The development of novel liquid crystals or organic electronic materials incorporating this chiral pyrrolidine is also a plausible future direction. The chirality and polarity of the molecule could be exploited to induce specific self-assembly behaviors or to influence charge transport properties in organic semiconductors.
Emerging Theoretical and Computational Insights
Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules, offering insights that can guide experimental work. nih.gov For this compound, theoretical and computational studies are essential for unlocking its full potential.
Future computational work could focus on several key areas. Conformational analysis of the pyrrolidine ring and the relative orientations of the isopropyl and methoxymethyl substituents would be crucial for understanding its behavior as a catalyst or ligand. Density Functional Theory (DFT) calculations could be employed to predict the most stable conformers and the energy barriers for conformational changes.
Furthermore, computational modeling can be used to design and predict the performance of novel catalysts based on the this compound scaffold. By simulating the transition states of catalyzed reactions, it is possible to understand the origin of stereoselectivity and to rationally design more effective catalysts. nih.gov
Quantum chemistry calculations can also provide insights into the electronic properties of the molecule, which is relevant for its potential applications in materials science. nih.gov For example, calculations of the HOMO-LUMO gap, dipole moment, and polarizability could help to predict its suitability for use in organic electronic devices.
| Computational Method | Research Question | Potential Impact |
| Conformational Analysis (DFT) | Preferred 3D structure and dynamics | Understanding steric and electronic effects |
| Transition State Modeling | Origin of stereoselectivity in catalysis | Rational design of new catalysts |
| Quantum Chemistry Calculations | Electronic properties | Guiding application in materials science |
Interdisciplinary Research Opportunities in Chemical Sciences (excluding clinical)
The study of this compound opens up numerous opportunities for interdisciplinary research at the interfaces of organic synthesis, catalysis, and materials science.
One such opportunity lies in the development of "smart" materials that combine catalytic activity with tunable material properties. For example, a polymer incorporating the this compound unit could be designed to act as a recyclable catalyst, where its activity or selectivity could be modulated by external stimuli such as temperature or light.
Another interdisciplinary avenue is the creation of chiral sensors. The specific binding properties of the this compound moiety could be exploited to develop sensors capable of enantioselective recognition of other chiral molecules. This would involve a combination of synthetic chemistry to prepare the sensor, and physical chemistry to characterize its binding properties.
Finally, the interface between synthetic chemistry and chemical engineering offers opportunities for the development of scalable and sustainable processes for the production and application of this compound. This could involve the design of novel reactor systems for continuous flow synthesis or the development of efficient methods for catalyst recovery and reuse. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Isopropyl-3-(methoxymethyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, in related pyrrolidine derivatives, reacting amines with alkyl halides or carbonyl compounds under inert atmospheres (e.g., N₂) improves yields. Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) can optimize selectivity for the methoxymethyl substituent .
- Data Considerations : Monitor reaction progress via TLC or LC-MS. Yields for analogous compounds range from 74% to 80% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methods :
- NMR : H and C NMR confirm regiochemistry (e.g., methoxymethyl proton signals at δ 3.2–3.5 ppm) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 172.17) .
Q. How does the methoxymethyl group impact the compound’s physicochemical properties?
- Key Findings : The methoxymethyl substituent enhances solubility in polar solvents (e.g., water, ethanol) compared to non-functionalized pyrrolidines. LogP values for similar derivatives range from 0.8 to 1.2, indicating moderate lipophilicity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Approach : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For example, ambiguous methoxymethyl signals can be resolved via NOESY to confirm spatial proximity to the pyrrolidine ring . Computational tools (e.g., DFT-based chemical shift prediction) further reduce ambiguity .
Q. How can enantiomeric purity of this compound be achieved and validated?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. For asymmetric synthesis, employ chiral auxiliaries like (R)- or (S)-BINOL-derived catalysts .
- Validation : Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>98% ee) .
Q. What computational models predict the compound’s bioavailability and target interactions?
- Methods :
- Docking Studies : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell model) and CYP450 metabolism risks .
Q. How do structural modifications at the isopropyl group affect pharmacological activity?
- SAR Insights : Replacing isopropyl with cyclopropyl (as in analog studies) increases steric bulk, altering receptor binding kinetics. For example, cyclopropyl analogs show 3-fold higher affinity for σ-1 receptors .
Q. What in vitro assays are suitable for evaluating neuroactive potential?
- Assays :
- Radioligand Binding : Screen for affinity at dopamine D2/D3 receptors (IC₅₀ values < 10 µM in related compounds) .
- Calcium Flux Assays : Measure functional activity at ionotropic glutamate receptors .
Q. How can green chemistry principles be applied to its synthesis?
- Sustainable Methods : Use biocatalysis (e.g., transaminases for amine formation) or solvent-free mechanochemical synthesis. Microwave-assisted reactions reduce energy consumption by 40% compared to traditional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
